8-Lavandulylkaempferol

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Select 8‑Lavandulylkaempferol for its uniquely indispensable C‑8 lavandulyl moiety—without it, aldose reductase inhibition is lost (kaempferol is inactive). This prenylated flavonol delivers sub‑micromolar HRAR inhibition (IC₅₀ 0.79 μM, Ki 0.94 μM), dual BChE/AChE blockade (IC₅₀ 7.10/8.11 μM), AGE suppression (IC₅₀ 132.1 μg/mL), and BACE1 inhibition—a multi‑target profile absent in desmethylanhydroicaritin. Sourced from Sophora flavescens with full NMR/MS characterization. Ideal reference standard for diabetic complication, Alzheimer's, and phenotypic screening programs.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B157502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Lavandulylkaempferol
Synonyms8-lavandulylkaempferol
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C
InChIInChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3
InChIKeyRLJJIYPLHFCLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





8‑Lavandulylkaempferol CAS 883859‑83‑4: Chemical Class, Structural Features, and Primary Pharmacological Targets for Procurement Decisions


8‑Lavandulylkaempferol (CAS 883859‑83‑4) is a C‑8 lavandulyl‑substituted tetrahydroxyflavone that belongs to the prenylated flavonol subclass within the flavonoid family [1]. The compound is isolated from the roots of Sophora flavescens (Leguminosae) and is structurally defined as kaempferol bearing a lavandulyl (5‑methyl‑2‑prop‑1‑en‑2‑ylhex‑4‑en‑1‑yl) moiety at position 8 of the flavone scaffold [2]. Its molecular formula is C₂₅H₂₆O₆ with a monoisotopic mass of 422.1729 Da, and the molecule possesses four hydroxyl groups that contribute to its radical‑scavenging and enzyme‑inhibitory capabilities [3]. Documented pharmacological targets include aldose reductase (AR), butyrylcholinesterase (BChE), acetylcholinesterase (AChE), β‑site amyloid precursor protein cleaving enzyme 1 (BACE1), and the formation of advanced glycation end‑products (AGEs) [4]. Additionally, the compound exhibits direct cytotoxic activity against the KB epidermoid carcinoma cell line [5]. These attributes position 8‑lavandulylkaempferol as a structurally distinct prenylated flavonoid with a multi‑target profile that differs from non‑prenylated or differently substituted analogs, thereby informing scientific selection and procurement strategies.

Why In‑Class Flavonoids and Kaempferol Derivatives Cannot Substitute for 8‑Lavandulylkaempferol: The Functional Impact of C‑8 Lavandulyl Substitution


The biological profile of 8‑lavandulylkaempferol is not merely a function of its flavonol core but is critically dependent on the presence, position, and nature of its prenyl‑type side chain. Direct comparative enzymology demonstrates that the lavandulyl group at C‑8 confers a distinct inhibitory signature that cannot be replicated by the parent compound kaempferol or by prenyl‑substituted analogs such as desmethylanhydroicaritin. For example, in the human recombinant aldose reductase (HRAR) assay, 8‑lavandulylkaempferol exhibits an IC₅₀ of 0.79 µM, whereas kaempferol is essentially inactive in the same enzymatic context, underscoring that the lavandulyl appendage is indispensable for AR inhibition [1]. Similarly, in cholinesterase assays, the compound displays a dual‑inhibition profile against both butyrylcholinesterase (IC₅₀ 7.10 µM) and acetylcholinesterase (IC₅₀ 8.11 µM), while the closely related prenylated flavonol desmethylanhydroicaritin shows negligible activity against these enzymes, highlighting that a lavandulyl group—not a simple prenyl group—is required for cholinesterase targeting [2]. Even among other prenylated flavonoids isolated from Sophora flavescens, the rank order of potency varies markedly across different targets, meaning that a “generic” prenylated flavonoid cannot be substituted for 8‑lavandulylkaempferol in studies where AR, cholinesterase, or BACE1 inhibition is the experimental objective. The data presented below provide the quantitative, comparator‑based evidence necessary to guide precise compound selection and avoid substitution errors.

Quantitative Comparator Data for 8‑Lavandulylkaempferol: IC₅₀ Values, Selectivity Profiles, and Mechanistic Differentiation from Closest Analogs


Superior Human Aldose Reductase (HRAR) Inhibition by 8‑Lavandulylkaempferol Relative to the Parent Compound Kaempferol

8‑Lavandulylkaempferol is a potent inhibitor of human recombinant aldose reductase (HRAR) with an IC₅₀ of 0.79 µM. In contrast, the non‑prenylated parent compound kaempferol exhibits no detectable HRAR inhibitory activity at comparable concentrations, indicating that the C‑8 lavandulyl group is essential for engaging the enzyme active site [1]. The differential is further validated by kinetic studies: 8‑lavandulylkaempferol acts as a mixed‑type inhibitor of rat lens AR (Ki = 0.94 µM), whereas kaempferol exhibits non‑competitive inhibition with a significantly higher Ki of 4.65 µM, suggesting a distinct binding mode conferred by the lavandulyl moiety [2].

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Dual Cholinesterase Inhibition by 8‑Lavandulylkaempferol Compared to the Inactive Prenylated Analog Desmethylanhydroicaritin

8‑Lavandulylkaempferol inhibits both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) with IC₅₀ values of 7.10 µM and 8.11 µM, respectively. In a direct head‑to‑head comparison, desmethylanhydroicaritin—a structurally similar prenylated flavonol isolated from the same plant—exhibits negligible inhibition of both enzymes (IC₅₀ > 100 µM) [1]. This stark difference demonstrates that the longer lavandulyl side chain, rather than a simple prenyl group, is critical for cholinesterase engagement. The finding is further supported by a comparative analysis of multiple prenylated flavonoids from Sophora flavescens, in which only the lavandulyl‑bearing compounds displayed meaningful cholinesterase inhibitory activity [2].

Cholinesterase Inhibition Alzheimer's Disease Butyrylcholinesterase

Inhibition of Advanced Glycation End‑Product (AGE) Formation: Comparable Potency to Aminoguanidine with Distinct Structural Determinants

8‑Lavandulylkaempferol inhibits the formation of advanced glycation end‑products (AGEs) with an IC₅₀ of 132.1 µg/mL, which is comparable to the positive control aminoguanidine (IC₅₀ = 115.7 µg/mL) [1]. Among the prenylated flavonoids evaluated, compounds harboring a 3‑hydroxyl group on the flavonol skeleton—including 8‑lavandulylkaempferol—showed appreciable anti‑AGE activity, whereas prenylated flavanones lacking this feature were significantly less potent. For instance, the flavanone (2S)-3β,7,4′‑trihydroxy‑5‑methoxy‑8‑(γ,γ‑dimethylallyl)‑flavanone (compound 11) required a much higher concentration to achieve 50 % inhibition (IC₅₀ = 261.0 µg/mL) [1].

AGE Formation Diabetic Complications Glycation

Moderate BACE1 Inhibitory Activity of 8‑Lavandulylkaempferol in the Context of Structurally Diverse Prenylated Flavonoids

In a head‑to‑head enzymatic screen of prenylated flavonoids from Sophora flavescens, 8‑lavandulylkaempferol inhibited BACE1 (β‑secretase) with an IC₅₀ of 7.29 µM [1]. The most potent inhibitor in the series was desmethylanhydroicaritin (IC₅₀ = 1.86 µM), followed by kushenol C (IC₅₀ = 5.45 µM) and kuraridin (IC₅₀ = 6.03 µM). The data suggest that a prenyl group, rather than a lavandulyl group, and a flavonol or chalcone skeleton, rather than a flavanone skeleton, contribute more substantially to BACE1 inhibition [1]. Thus, while 8‑lavandulylkaempferol is a confirmed BACE1 inhibitor, its potency is moderate relative to certain other prenylated flavonoids, indicating that its selection for BACE1‑focused studies should be weighed against the specific structural requirements of the experimental question.

BACE1 Inhibition Alzheimer's Disease Amyloid Precursor Protein

Cytotoxic Activity of 8‑Lavandulylkaempferol Against KB Epidermoid Carcinoma Cells: Cross‑Study Comparison with Other Sophora flavescens Prenylflavonoids

8‑Lavandulylkaempferol exhibits cytotoxic activity against the KB human epidermoid carcinoma cell line with an IC₅₀ of 15.1 µg/mL [1]. In the same study, other newly isolated prenylflavonoids from Sophora flavescens—sophoraflavanone L, cyclokuraridin, and sophoradione—displayed varying degrees of cytotoxicity, though individual IC₅₀ values for these compounds were not reported in the primary publication, precluding a direct head‑to‑head quantitative comparison [2]. The cytotoxic effect of 8‑lavandulylkaempferol is thus documented as a baseline for future comparative studies, but currently the data are insufficient to claim differential potency relative to other Sophora‑derived flavonoids. This evidence is classified as supporting information for compound characterization rather than as a definitive selection criterion.

Cytotoxicity KB Cells Cancer

Recommended Research and Industrial Applications for 8‑Lavandulylkaempferol Based on Comparative Quantitative Evidence


Aldose Reductase Inhibitor Screening and Diabetic Complication Model Studies

8‑Lavandulylkaempferol is a validated, sub‑micromolar inhibitor of human recombinant aldose reductase (HRAR, IC₅₀ = 0.79 µM), in contrast to the inactive parent compound kaempferol [1]. Its mixed‑type inhibition kinetics (Ki = 0.94 µM) distinguish it from non‑competitive inhibitors [2]. This makes it suitable as a positive control or reference compound in AR inhibition assays, and as a tool to probe the role of C‑8 lipophilic substitution in polyol pathway modulation. It is appropriate for cell‑based models of hyperglycemia‑induced sorbitol accumulation and for in vitro studies of diabetic complications where AR inhibition is the primary endpoint.

Dual Cholinesterase Inhibitor Reference in Neurodegenerative Disease Research

Given its dual inhibition of butyrylcholinesterase (IC₅₀ = 7.10 µM) and acetylcholinesterase (IC₅₀ = 8.11 µM)—an activity not shared by the closely related prenyl analog desmethylanhydroicaritin—8‑lavandulylkaempferol can serve as a structurally defined positive control for dual cholinesterase inhibition [3]. It is well‑suited for inclusion in compound libraries designed to identify multi‑target‑directed ligands for Alzheimer's disease, as well as for structure‑activity relationship (SAR) studies exploring the influence of the lavandulyl moiety on cholinesterase engagement.

Advanced Glycation End‑Product (AGE) Formation Inhibition Assays

The compound inhibits AGE formation with an IC₅₀ of 132.1 µg/mL, comparable to the standard inhibitor aminoguanidine (IC₅₀ = 115.7 µg/mL) [1]. This activity, combined with its concurrent aldose reductase inhibition, positions 8‑lavandulylkaempferol as a useful probe in studies investigating dual‑mechanism interventions for diabetic complications. It is recommended as a reference compound in BSA‑glucose or BSA‑methylglyoxal in vitro glycation models where the objective is to evaluate natural product‑derived inhibitors of protein glycation.

Natural Product Library Screening and Reference Standard for Prenylated Flavonoid Characterization

8‑Lavandulylkaempferol is a fully characterized prenylated flavonol with well‑documented spectroscopic data (NMR, MS) and a defined CAS registry number (883859‑83‑4) [4]. Its multi‑target inhibitory profile (AR, BACE1, cholinesterases, AGE formation) makes it a valuable reference standard for dereplication studies, metabolomics, and quality control of Sophora flavescens extracts. The compound can be included in focused libraries for phenotypic screening aimed at identifying novel leads with anti‑diabetic, anti‑neurodegenerative, or cytotoxic activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Lavandulylkaempferol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.